Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-
Description
Systematic Nomenclature and IUPAC Classification
The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is 4-[ethyl(2-methylprop-2-enyl)amino]-2-(trifluoromethyl)benzonitrile , derived from its structural features. The naming follows IUPAC priority rules:
- Benzonitrile core : A benzene ring with a nitrile (-C≡N) group at position 1.
- Substituents :
- An ethyl group (C₂H₅) and a 2-methylprop-2-enyl group (C₄H₇) attached to the amino nitrogen at position 4.
- A trifluoromethyl group (-CF₃) at position 2.
The systematic classification places this compound in the arylamine and trifluoromethylated benzonitrile families, reflecting its electron-withdrawing and hydrophobic substituents.
Structural Formula Elucidation
The compound’s structure is defined by the following key features:
- Benzonitrile backbone : A six-membered aromatic ring with a nitrile group.
- Amino substituent : A tertiary amine group at position 4, bonded to an ethyl group and a 2-methylprop-2-enyl group.
- Trifluoromethyl group : A -CF₃ group at position 2, contributing to steric bulk and electronic effects.
The structural formula in SMILES notation is CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F , which encodes the connectivity of all atoms.
| Feature | Position | Description |
|---|---|---|
| Nitrile group | 1 | -C≡N substituent |
| Trifluoromethyl group | 2 | -CF₃ substituent |
| Ethylamino group | 4 | -N(C₂H₅)(C₄H₇) substituent |
Molecular Formula (C₁₄H₁₅F₃N₂) Analysis
The molecular formula C₁₄H₁₅F₃N₂ corresponds to:
- 14 carbon atoms : Distributed across the benzene ring (6), nitrile group (1), ethyl group (2), 2-methylprop-2-enyl group (4), and trifluoromethyl group (1).
- 15 hydrogen atoms : Attached to carbons in the aliphatic chains and aromatic ring.
- 3 fluorine atoms : All within the trifluoromethyl group.
- 2 nitrogen atoms : One in the nitrile group and one in the amino group.
The molar mass is 268.28 g/mol , calculated using atomic weights from the IUPAC Periodic Table.
CAS Registry Number (669068-65-9) Validation
The Chemical Abstracts Service (CAS) Registry Number 669068-65-9 uniquely identifies this compound in global chemical databases. Validation steps include:
- Cross-referencing : Matching the CAS number with entries in PubChem (CID 11230954) and the EPA’s DSSTox database (DTXSID40459533).
- Structural verification : Confirming the SMILES string and InChIKey (HFYANSBHMGIUJJ-UHFFFAOYSA-N ) align with registered data.
Notably, an alternative CAS number (821776-64-1 ) appears in some sources, likely due to differences in deposition dates or regulatory jurisdictions.
Alternative Identifiers and Database Entries
The compound is cataloged under multiple identifiers:
These entries facilitate interoperability across chemical, toxicological, and pharmacological research platforms.
Properties
CAS No. |
821776-64-1 |
|---|---|
Molecular Formula |
C14H15F3N2 |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
4-[ethyl(2-methylprop-2-enyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H15F3N2/c1-4-19(9-10(2)3)12-6-5-11(8-18)13(7-12)14(15,16)17/h5-7H,2,4,9H2,1,3H3 |
InChI Key |
HFYANSBHMGIUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)- typically involves the following steps:
Formation of the Amino Group: The ethyl(2-methyl-2-propenyl)amino group can be introduced through a nucleophilic substitution reaction. This involves reacting an appropriate amine with a halogenated benzonitrile derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid, nitric acid, or halogens.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzonitrile core with an ethyl(2-methyl-2-propenyl)amino group and a trifluoromethyl substituent. Its molecular formula is , and it has unique properties that make it suitable for various applications in organic synthesis and material science.
Synthetic Applications
Benzonitrile derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the compound's reactivity, making it a valuable building block in organic synthesis.
Pharmaceutical Synthesis
- Antidepressants : Compounds similar to benzonitrile have been utilized in the synthesis of antidepressants due to their ability to modulate neurotransmitter levels.
- Anticancer Agents : Research indicates that derivatives can exhibit cytotoxic activity against cancer cell lines, making them candidates for further development in cancer therapy.
Agrochemical Development
Benzonitrile derivatives are also explored for their potential as herbicides and pesticides. The trifluoromethyl group contributes to increased biological activity and environmental stability.
Material Science Applications
Benzonitrile compounds are employed in the development of advanced materials due to their unique electronic properties.
Conductive Polymers
Research has shown that incorporating benzonitrile into polymer matrices can enhance electrical conductivity, making these materials suitable for applications in flexible electronics and sensors.
Coating Agents
The compound's stability and chemical resistance make it an excellent candidate for use in protective coatings, particularly in harsh chemical environments.
Synthesis of Antidepressants
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of benzonitrile derivatives in synthesizing new antidepressant compounds with improved potency compared to existing medications . The research highlighted the role of the trifluoromethyl group in enhancing binding affinity to serotonin receptors.
Development of Herbicides
In a study focused on agricultural applications, researchers synthesized several benzonitrile derivatives that exhibited significant herbicidal activity against common weeds. The findings suggested that modifications to the ethylamino side chain could optimize efficacy while minimizing environmental impact.
Data Tables
| Application Area | Specific Use | Remarks |
|---|---|---|
| Pharmaceutical | Antidepressants | Enhanced potency due to structural modifications |
| Agrochemical | Herbicides | Effective against a range of weed species |
| Material Science | Conductive Polymers | Improved electrical properties |
| Coating Agents | Protective Coatings | High chemical resistance |
Mechanism of Action
The mechanism of action of benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
LGD-4033 (Ligandrol)
- Structure : 4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile .
- Key Differences: Replaces the ethyl(2-methyl-2-propenyl)amino group with a pyrrolidine ring containing a trifluoro-hydroxyethyl substituent. Exhibits higher polarity due to the hydroxyl group, impacting solubility and bioavailability.
- Application : Clinically studied SARM with high androgen receptor affinity .
RAD-140 (Testolone)
- Structure: 2-chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile .
- Key Differences :
- Contains a chloro substituent and an oxadiazole ring, enhancing steric bulk and metabolic resistance.
- Lacks the trifluoromethyl group but retains the benzonitrile core.
- Application: Nonsteroidal SARM with tissue-selective anabolic effects .
4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile
Benzonitrile, 4-(2-methylphenoxy)-2-(trifluoromethyl)-
- Structure: Contains a 2-methylphenoxy ether at the 4-position .
- Key Differences: Ether linkage instead of a tertiary amine, reducing nitrogen’s electronic effects. Increased aromaticity from the phenoxy group may enhance π-π stacking interactions.
- Application: Potential use in agrochemicals due to enhanced stability .
Comparative Data Table
| Compound Name | Substituents (Position 4) | Substituents (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | Ethyl(2-methyl-2-propenyl)amino | Trifluoromethyl | C₁₄H₁₅F₃N₂ | 284.28 | High lipophilicity, potential SARM |
| LGD-4033 | Pyrrolidin-1-yl (trifluoro-hydroxy) | Trifluoromethyl | C₁₄H₁₃F₄N₃O | 339.27 | High receptor affinity, clinical use |
| RAD-140 | Oxadiazole-linked amine | Chloro, methyl | C₁₈H₁₄ClN₅O₂ | 379.79 | Tissue-selective anabolic activity |
| 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile | Amino, fluoro | Trifluoromethyl | C₈H₄F₄N₂ | 204.12 | Pharmaceutical intermediate |
| Benzonitrile, 4-(2-methylphenoxy)-2-(trifluoromethyl)- | 2-Methylphenoxy | Trifluoromethyl | C₁₅H₁₀F₃NO | 277.24 | Agrochemical stability |
Notes
Pharmacological Data Limitations : Direct biological data for the target compound are absent in the provided evidence. Comparative analysis relies on structural analogs and substituent effects.
Synthetic Relevance : The trifluoromethyl group and tertiary amine in the target compound suggest synthetic utility in drug discovery, akin to RAD-140 and LGD-4033 .
Metabolic Considerations: The ethyl(2-methyl-2-propenyl)amino group may confer resistance to oxidative metabolism compared to simpler amines (e.g., 4-amino derivatives) .
Biological Activity
Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)- (CAS Number: Not specified) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a benzonitrile structure with specific substituents that may influence its biological activity. The presence of the trifluoromethyl group and the ethyl(2-methyl-2-propenyl)amino moiety are particularly noteworthy as they may enhance lipophilicity and alter receptor interactions.
Antimicrobial Properties
Research indicates that compounds similar to benzonitrile derivatives exhibit significant antimicrobial properties. A study by Al-Mamary et al. (2021) demonstrated that certain benzonitrile derivatives showed promising antimicrobial activity against various pathogens, suggesting that modifications to the benzonitrile structure can enhance bioactivity .
Neuropharmacological Effects
Similar compounds have been investigated for their neuropharmacological effects. For instance, analogues of benzonitrile have been shown to act as H3 receptor antagonists, which are implicated in cognitive enhancement. A specific analogue demonstrated efficacy in improving cognitive function in animal models at doses ranging from 0.01 to 1 mg/kg . These findings support the potential for benzonitrile derivatives to influence neurotransmitter systems positively.
Case Studies and Research Findings
-
Cognition and Attention Enhancement :
- A study on H3 receptor antagonists revealed that compounds with a similar structural motif to benzonitrile exhibited robust cognitive enhancement in rat models. The compound ABT-239, which shares structural similarities, showed full efficacy in behavioral models without stimulating locomotor activity .
-
Antimicrobial Activity :
- A recent investigation into the antimicrobial properties of benzonitrile derivatives indicated significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that the introduction of specific functional groups could enhance antibacterial efficacy .
Table 1: Summary of Biological Activities of Benzonitrile Derivatives
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Al-Mamary et al., 2021 | Significant inhibition against pathogens |
| Cognitive Enhancement | PubMed Study | Improved memory and attention in rats |
| H3 Receptor Antagonism | ResearchGate Article | Potent antagonist with low side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
